molecular formula C7H16ClNO2 B2488497 propan-2-yl (2S)-2-(methylamino)propanoate;hydrochloride CAS No. 1449137-43-2

propan-2-yl (2S)-2-(methylamino)propanoate;hydrochloride

Cat. No. B2488497
CAS RN: 1449137-43-2
M. Wt: 181.66
InChI Key: GTROGZMCBYZPDO-RGMNGODLSA-N
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Description

The compound of interest belongs to a class of chemicals that have been explored for their potential in various pharmacological and chemical applications. Due to the constraints of the query, specifics about its uses in drug development or its pharmacological effects will not be discussed.

Synthesis Analysis

The synthesis of related compounds often involves multi-step organic reactions, including condensation, chlorination, and esterification. For instance, a two-step method was used to synthesize a potential antidepressant, illustrating the complexity and precision required in creating such chemicals (Hill & Wisowaty, 1990).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using various spectroscopic techniques, including IR, NMR, and X-ray diffraction. These studies reveal intricate details about the molecular arrangement and the spatial orientation of atoms within the compound, which are crucial for understanding its chemical behavior and reactivity (Yan Shuang-hu, 2014).

Scientific Research Applications

Bioavailability and Metabolism

  • Bioavailability in Primates:

    • Propan-2-yl (2S)-2-(methylamino)propanoate hydrochloride shows a high oral bioavailability in primates, with around 80% of the administered dose absorbed into the systemic circulation, indicating its high potential for effective systemic use (Duncan et al., 1992).
  • Blood-Brain Barrier Permeability:

    • The compound demonstrates a moderate permeability through the blood-brain barrier in rats, suggesting its potential for neurological applications. However, achieving potentially toxic brain levels would require doses significantly higher than those used in dietary or medicinal contexts (Duncan et al., 1991).

Neuropharmacology and Toxicology

  • Neurotoxicological Evaluation:

    • Propan-2-yl (2S)-2-(methylamino)propanoate hydrochloride has been studied for its neurotoxicological properties, specifically as a potential metabolite of serotonergic neurotoxins. While certain metabolites did not affect biogenic amine levels significantly, others caused profound depletions, indicating a complex interplay in its neurotoxic potential (Zhao et al., 1992).
  • Interactions with Neurotransmitter Systems:

    • Investigations into the role of various neurotransmitter transporters in the neurotoxic and lethal effects of related compounds suggest that the dopamine transporter, but not the serotonin transporter, is strongly associated with lethal toxicity. This highlights the potential of this class of compounds to interact significantly with neurotransmitter systems (Piao et al., 2015).

Pharmacological Investigations

  • Drug Design and Synthesis:

    • The compound's structure has been utilized in the design and synthesis of new pharmaceuticals, such as acetylcholinesterase inhibitors, showcasing its potential as a backbone in developing therapeutic agents for conditions like Alzheimer's disease (Nagel et al., 1995).
  • Cardiovascular Pharmacology:

    • Its derivatives have been investigated for cardioprotective and antiarrhythmic activities, indicating potential utility in treating cardiovascular conditions (Nikam et al., 2011).
  • Dopamine Receptor Agonism for Erectile Dysfunction:

    • Derivatives of the compound have been explored as dopamine D4 receptor agonists, with potential applications in treating conditions like erectile dysfunction, highlighting the compound's versatility in pharmacological applications (Kolasa et al., 2006).

properties

IUPAC Name

propan-2-yl (2S)-2-(methylamino)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-5(2)10-7(9)6(3)8-4;/h5-6,8H,1-4H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTROGZMCBYZPDO-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC(C)C)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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